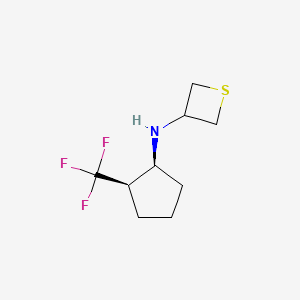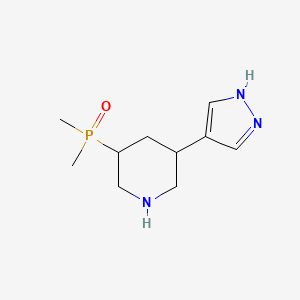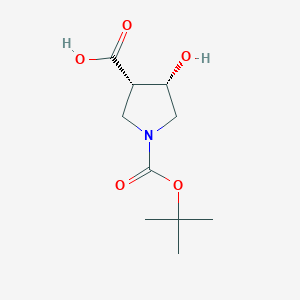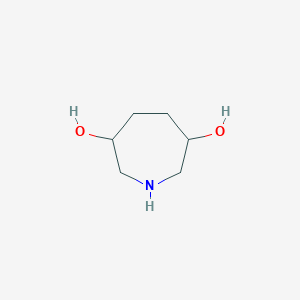
Azepane-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepane-3,6-diol is a seven-membered heterocyclic compound containing two hydroxyl groups at the 3rd and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azepane-3,6-diol can be synthesized through several methods. One common approach involves the hydroxylation of azepane derivatives. For instance, the hydroxylation of azepane using osmium tetroxide followed by oxidative cleavage can yield this compound. Another method involves the hydrolysis of epoxides derived from azepane .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of hexamethylene diamine followed by selective oxidation. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Azepane-3,6-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces diketones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted azepane derivatives.
Applications De Recherche Scientifique
Azepane-3,6-diol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antidiabetic and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Azepane-3,6-diol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with the target molecules, stabilizing the inhibitor-enzyme complex .
Comparaison Avec Des Composés Similaires
Azepane: A parent compound without hydroxyl groups.
Oxepane: A seven-membered ring containing an oxygen atom.
Uniqueness: Azepane-3,6-diol is unique due to the presence of two hydroxyl groups, which significantly enhance its reactivity and potential for forming hydrogen bonds.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
azepane-3,6-diol |
InChI |
InChI=1S/C6H13NO2/c8-5-1-2-6(9)4-7-3-5/h5-9H,1-4H2 |
Clé InChI |
SEDAIHDJPPMBOD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNCC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


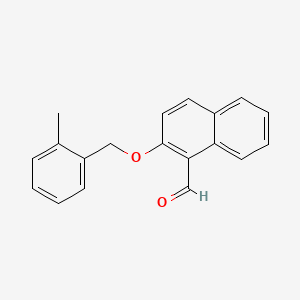

![N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12987100.png)
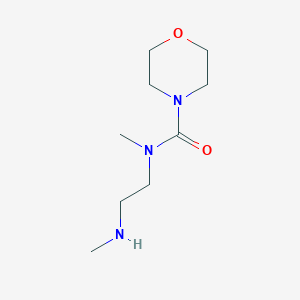
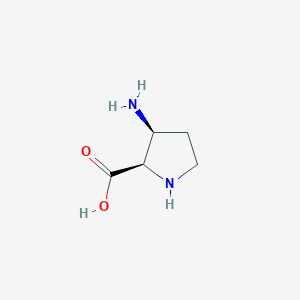


![N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12987137.png)
